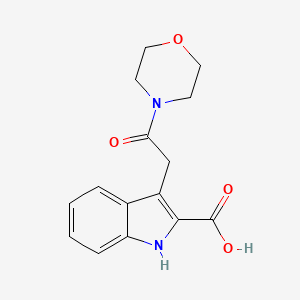![molecular formula C15H22N2O2 B7539278 N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of piperidine derivatives and is known to exhibit analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated sodium channels, which are responsible for the transmission of pain signals. By blocking these channels, N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide reduces the transmission of pain signals, leading to its analgesic effects. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain sensitivity and inflammation in models of neuropathic pain, inflammatory pain, and arthritis. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safe local anesthetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is its potential therapeutic applications as an analgesic and anti-inflammatory agent. It has also been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safe local anesthetic agent. However, one of the limitations of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide and its potential therapeutic applications. Future studies could focus on the development of more soluble derivatives of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide could be studied for its potential use in the treatment of other disorders such as epilepsy and depression.
Métodos De Síntesis
The synthesis of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperidine-1-carboxamide in the presence of a base catalyst such as potassium carbonate. The reaction is carried out under reflux conditions in a polar solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain pure N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been studied for its potential use as a local anesthetic agent.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)15(18)16-11-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRURVFSZQFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)

![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
